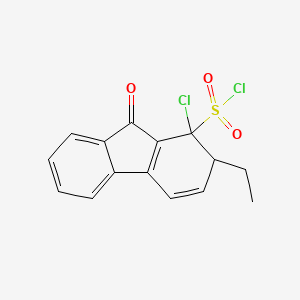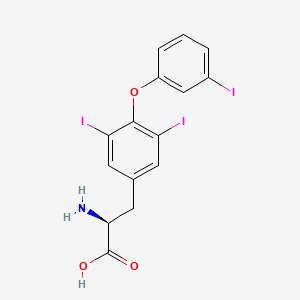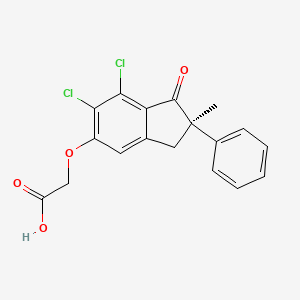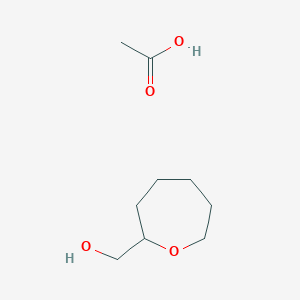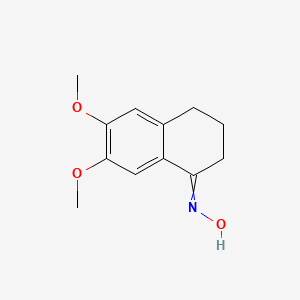![molecular formula C8H17N3O B14640751 (1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene CAS No. 54717-48-5](/img/structure/B14640751.png)
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene is an organic compound characterized by the presence of a triazene group, an ethenyloxyethyl side chain, and a 2-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with an ethenyloxyethyl halide in the presence of a base to form the intermediate, which is then reacted with a diazonium salt to yield the final triazene compound. The reaction conditions often include maintaining a low temperature and using solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethenyloxyethyl group is replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions include oxides, amines, alcohols, and substituted triazene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethenyloxyethyl side chain may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-2-ene: Similar structure but with a different position of the triazene group.
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)diazene: Contains a diazene group instead of a triazene group.
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)hydrazine: Features a hydrazine group in place of the triazene group.
Uniqueness
(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethenyloxyethyl side chain enhances its solubility and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
54717-48-5 |
|---|---|
Formule moléculaire |
C8H17N3O |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-ethenoxy-N-(2-methylpropyldiazenyl)ethanamine |
InChI |
InChI=1S/C8H17N3O/c1-4-12-6-5-9-11-10-7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,9,10) |
Clé InChI |
XCOBKAXHNAYJGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN=NNCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


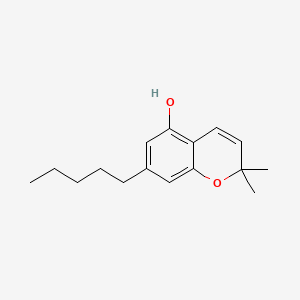
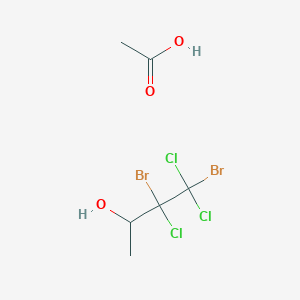
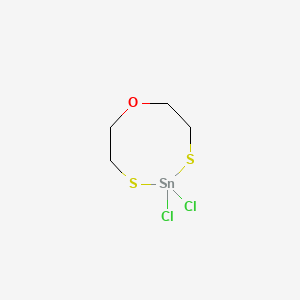
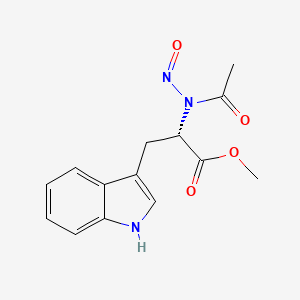
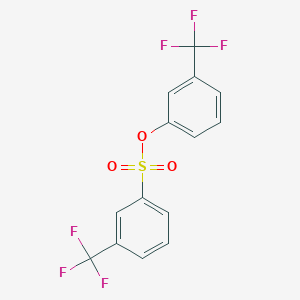
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
methanide](/img/structure/B14640717.png)
